Butyl 4-({[5-(thiophen-2-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate
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Overview
Description
BUTYL 4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is a complex organic compound that features a thiophene ring, an oxazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE typically involves multiple steps, starting with the preparation of the thiophene and oxazole rings. The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile. The oxazole ring can be formed through the cyclization of an α-hydroxy ketone with an amide.
Once the thiophene and oxazole rings are prepared, they are coupled together using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The final step involves esterification of the benzoic acid derivative with butanol under acidic conditions to form the butyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling and esterification steps, as well as the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form oxazolidines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Oxazolidines.
Substitution: Amides or thioesters.
Scientific Research Applications
BUTYL 4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to its unique structural properties.
Medicine: Investigated for its potential as an anti-inflammatory or antimicrobial agent.
Industry: Used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of BUTYL 4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The thiophene and oxazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which have similar thiophene frameworks.
Oxazole Derivatives: Compounds like oxazolidinones, which share the oxazole ring structure.
Uniqueness
BUTYL 4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is unique due to the combination of the thiophene and oxazole rings with a benzoate ester. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H18N2O4S |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
butyl 4-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H18N2O4S/c1-2-3-10-24-19(23)13-6-8-14(9-7-13)20-18(22)15-12-16(25-21-15)17-5-4-11-26-17/h4-9,11-12H,2-3,10H2,1H3,(H,20,22) |
InChI Key |
KQEXEFNKRDFKJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CS3 |
Origin of Product |
United States |
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